Product packaging for L-TYROSINE (RING-3,5-D2)(Cat. No.:)

L-TYROSINE (RING-3,5-D2)

Cat. No.: B1579872
M. Wt: 183.20
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine (Ring-3,5-d2) is a chemically defined stable isotope-labeled analog of the essential amino acid L-tyrosine, specifically deuterated at the 3 and 5 positions on its phenolic ring (CAS Number: 300-39-0). This compound is supplied as microbiologically/pyrogen-tested material to ensure suitability for sensitive biochemical applications. As a research tool, it is primarily utilized as an internal standard in Mass Spectrometry (MS) for the precise and accurate quantification of endogenous L-tyrosine and its metabolites in complex biological samples, thereby advancing studies in metabolomics and proteomics. Its application is critical in kinetic isotope effect studies and for tracing metabolic fluxes in the tyrosine-derived pathway, helping to elucidate complex biochemical mechanisms, such as those in aromatic amino acid metabolism. Furthermore, it serves as a key starting material in the synthesis of deuterated pharmaceutical substances and other complex labeled intermediates. The specific ring labeling pattern makes it invaluable for investigating tyrosine metabolism in living cells, including the biosynthesis of important neurotransmitters like dopamine and epinephrine, as well as plant natural products such as vitamin E and morphine. This product is intended for research purposes only in laboratory settings and is strictly not for diagnostic, therapeutic, or any form of human or veterinary use.

Properties

Molecular Weight

183.20

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Characterization of L Tyrosine Ring 3,5 D2

Chemical Synthesis Strategies for Deuterated Aromatic Amino Acids

The direct deuteration of aromatic amino acids such as L-tyrosine presents a straightforward approach to obtaining ring-deuterated compounds. One common method involves acid-catalyzed hydrogen-deuterium (H/D) exchange. For instance, L-Tyrosine-d2 (3',5') can be prepared by heating L-tyrosine in a solution of 20% deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O) for over two days. mdpi.com This process facilitates the electrophilic substitution of protons on the activated aromatic ring with deuterons from the solvent. Care must be taken to control the reaction conditions to achieve high levels of deuteration at the desired positions while preserving the stereochemistry at the α-carbon. mdpi.com

Another versatile chemical approach utilizes metal catalysts to facilitate H/D exchange. Raney nickel has been employed as a catalyst for the selective deuteration of aromatic amino acids under mild conditions at room temperature. mdpi.com This method can be performed under either acidic or basic conditions and has been used to prepare deuterated derivatives of tyrosine, among other aromatic amino acids. mdpi.com Additionally, a method involving the treatment of L-tyrosine with a deuterated inorganic acid or an alkali metal deuteroxide has been patented for the preparation of deuterated L-tyrosine. google.com

Reductive debromination of halogenated precursors in a deuterium-rich environment is another effective strategy. This involves the synthesis of a brominated L-tyrosine derivative, followed by its reaction with a reducing agent in the presence of a deuterium (B1214612) source. For example, deuterated L-tyrosines have been synthesized using Raney alloys in alkaline deuterium oxide solutions, which involves the reductive debromination of brominated L-tyrosine intermediates. researchgate.net

Chemo-Enzymatic Methodologies for Stereoselective Deuterium Incorporation

Chemo-enzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis to achieve specific isotopic labeling. These approaches are particularly valuable for maintaining the stereochemical integrity of chiral centers, such as the α-carbon of amino acids.

Acid-Catalyzed Isotopic Exchange in Heavy Water

As briefly mentioned in the chemical synthesis strategies, acid-catalyzed isotopic exchange in heavy water (D₂O) is a fundamental technique for introducing deuterium into aromatic rings. The phenolic hydroxyl group of tyrosine is an activating group, directing electrophilic substitution to the ortho and para positions. In the case of L-tyrosine, the positions ortho to the hydroxyl group (3' and 5') are particularly susceptible to deuteration. The process typically involves heating the amino acid in a strong deuterated acid, such as D₂SO₄ or concentrated DCl, dissolved in D₂O. mdpi.comnih.gov The strong acid protonates (or rather, deuterates) the aromatic ring, facilitating the exchange of hydrogen atoms with deuterium from the solvent. The efficiency of the exchange depends on factors such as temperature, acid concentration, and reaction time. While effective for ring deuteration, harsh acidic conditions can sometimes lead to racemization at the α-carbon, necessitating careful optimization of the reaction parameters to preserve the L-configuration. mdpi.com

Enzymatic Deuterium Exchange Reactions

Enzymatic methods offer unparalleled specificity for deuterium incorporation, often proceeding under mild conditions and with high stereoselectivity. While many enzymatic deuteration strategies focus on the α- and β-positions of amino acids, enzymes that act on the aromatic ring can also be exploited. For instance, enzymes involved in the biosynthesis or modification of aromatic amino acids can potentially be used in the presence of a deuterium source to introduce the isotope.

Pyridoxal phosphate (B84403) (PLP)-dependent enzymes are known to catalyze a variety of reactions involving amino acids, including H/D exchange. While often associated with the α-carbon, some enzymes may exhibit broader substrate specificity or catalyze exchange at other positions under specific conditions. For example, a PLP-dependent Mannich cyclase, LolT, has been shown to be a versatile biocatalyst for the α-deuteration of a wide range of L-amino acids. nih.gov Although this particular enzyme is specific for the α-position, it highlights the potential of enzyme engineering and discovery to identify biocatalysts capable of ring deuteration.

Furthermore, chemoenzymatic cascades can be designed to produce deuterated L-tyrosine derivatives. For example, a multi-enzyme system combining an L-lactate oxidase, a catalase, and a tyrosine phenol-lyase has been used for the efficient synthesis of L-tyrosine derivatives. researchgate.net By conducting such enzymatic syntheses in a deuterated medium, it is possible to incorporate deuterium into the target molecule.

Analytical Assessment of Isotopic Purity and Enrichment

Following the synthesis of L-TYROSINE (RING-3,5-D2), it is crucial to verify the isotopic purity, the degree of deuterium enrichment, and the specific sites of deuteration. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

High-Resolution Mass Spectrometry for Deuterium Content Verification

High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of a labeled compound. nih.govnih.gov By precisely measuring the mass-to-charge ratio (m/z) of the molecule, HR-MS can distinguish between the unlabeled L-tyrosine and its deuterated isotopologues. The introduction of each deuterium atom increases the molecular weight by approximately 1.006 Da.

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected Mass Shift (Da)
L-TyrosineC₉H₁₁NO₃181.0739-
L-TYROSINE (RING-3,5-D2)C₉H₉D₂NO₃183.0864+2.0125

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration Confirmation

In the ¹H NMR spectrum of L-TYROSINE (RING-3,5-D2), the signals corresponding to the protons at the 3' and 5' positions of the aromatic ring will be absent or significantly reduced in intensity, depending on the degree of deuteration. The remaining signals for the protons at the 2' and 6' positions will appear as a doublet, in contrast to the two doublets observed in the spectrum of unlabeled L-tyrosine.

¹³C NMR spectroscopy provides further confirmation of the deuteration sites. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern in the proton-decoupled ¹³C NMR spectrum due to carbon-deuterium coupling. Additionally, the chemical shifts of these carbons may be slightly altered compared to the unlabeled compound.

NucleusUnlabeled L-Tyrosine (Expected Signals)L-TYROSINE (RING-3,5-D2) (Expected Changes)
¹H NMRTwo doublets for aromatic protons (H-2', H-6' and H-3', H-5')Absence or significant reduction of the signal for H-3' and H-5'. The signal for H-2' and H-6' appears as a single doublet.
¹³C NMRSinglet for C-3' and C-5'Triplet for C-3' and C-5' due to C-D coupling. Potential slight isotopic shift.

Applications in Metabolic Pathway Elucidation and Flux Analysis

Principles of Stable Isotope Tracer Methodologies in Metabolomics

Stable isotope tracer methodologies are foundational to the field of metabolomics for their ability to provide mechanistic insights into the structure and dynamics of metabolic networks. nih.gov These methods involve the introduction of molecules enriched with stable (non-radioactive) isotopes, such as Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into a biological system. creative-proteomics.comcreative-proteomics.combiosyn.com These labeled compounds are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions without perturbing the system's natural state. nih.gov

The core principle lies in using analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to distinguish between the labeled (heavy) and unlabeled (light) forms of metabolites. biosyn.com As the labeled tracer, such as L-Tyrosine (Ring-3,5-D2), is metabolized, the deuterium atoms are incorporated into downstream products. Mass spectrometry detects the resulting mass shift in these metabolites, allowing for their identification and quantification. biosyn.com This process, known as Stable Isotope-Resolved Metabolomics (SIRM), enables the mapping of metabolic pathways and the measurement of the rate of metabolic reactions, or fluxes. creative-proteomics.comresearchgate.net

By tracking the temporal and spatial distribution of the isotope label, researchers can move beyond a static snapshot of metabolite concentrations to a dynamic understanding of how metabolism occurs. creative-proteomics.com This provides crucial information on pathway utilization, substrate-product relationships, and the interconnectivity of different metabolic routes. umn.edu

Key PrincipleDescriptionAnalytical Technique
Isotopic Labeling Introduction of a non-radioactive isotope (e.g., Deuterium) into a metabolite of interest.N/A
Metabolic Transformation The labeled metabolite (tracer) is processed through natural biochemical pathways.N/A
Detection of Mass Shift Labeled downstream products are distinguished from their unlabeled forms by their increased mass.Mass Spectrometry (MS)
Pathway Mapping Identification of labeled metabolites reveals the specific biochemical routes the tracer has passed through.MS, NMR
Flux Quantification The rate of label incorporation into products is measured to determine the rate of metabolic flow.MS, NMR

Tracing of L-Tyrosine Metabolic Fate in Model Biological Systems

L-Tyrosine (Ring-3,5-D2) is an ideal tracer for investigating the fate of tyrosine in various biological models, from microbial cultures to complex cellular systems. frontiersin.org Tyrosine is a central hub for numerous metabolic pathways, serving as a precursor for essential molecules and being a key component in protein synthesis. researchgate.netnih.gov Tracking the deuterium label from L-Tyrosine (Ring-3,5-D2) allows for the precise delineation of these pathways.

The breakdown, or catabolism, of tyrosine is a critical process in many organisms. In various microbial and cellular models, L-Tyrosine (Ring-3,5-D2) has been used to trace the flow of carbon and hydrogen atoms through specific catabolic pathways. For example, studies in Streptomyces species have shown that tyrosine is catabolized through the homogentisate pathway. science.gov

The primary degradation pathway for tyrosine begins with its transamination to p-hydroxyphenylpyruvate, catalyzed by tyrosine transaminase. nih.govnih.gov This intermediate is then converted to homogentisic acid. The aromatic ring of homogentisic acid is subsequently cleaved, eventually yielding fumarate and acetoacetate, which can enter the central carbon metabolism (TCA cycle). nih.govnih.gov By introducing L-Tyrosine (Ring-3,5-D2), researchers can monitor the appearance of the deuterium label in these key intermediates, confirming the activity of this pathway under specific conditions.

Beyond catabolism, tyrosine is a precursor to a wide array of biologically significant molecules, including neurotransmitters, hormones, and pigments. nih.govnih.gov The use of L-Tyrosine (Ring-3,5-D2) enables the direct tracing of its conversion into these specialized metabolites.

Key conversion pathways include:

Catecholamine Synthesis: Tyrosine is hydroxylated to form L-DOPA, which is the precursor to dopamine, norepinephrine, and epinephrine. nih.govnih.govcreative-proteomics.com

Thyroid Hormone Synthesis: In the thyroid gland, tyrosine residues are iodinated to form triiodothyronine (T3) and thyroxine (T4). nih.gov

Melanin Synthesis: The enzyme tyrosinase converts tyrosine to dopaquinone, a key intermediate in the production of melanin pigments. nih.gov

Coenzyme Q10 Formation: The aromatic ring of tyrosine is a precursor for the formation of Coenzyme Q10. nih.gov

By tracking the deuterium label from the stable ring of L-Tyrosine (Ring-3,5-D2), researchers can follow its incorporation into these diverse downstream products, providing quantitative data on the activity of these vital metabolic routes.

PrecursorKey Downstream MetabolitesMetabolic Pathway
L-Tyrosine p-Hydroxyphenylpyruvate, Homogentisic Acid, Fumarate, AcetoacetateCatabolism
L-Tyrosine L-DOPA, Dopamine, Norepinephrine, EpinephrineCatecholamine Synthesis
L-Tyrosine Triiodothyronine (T3), Thyroxine (T4)Thyroid Hormone Synthesis
L-Tyrosine Dopaquinone, MelaninPigment Synthesis

Quantitative Assessment of Metabolic Fluxes through L-TYROSINE (RING-3,5-D2) Labeling

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of reactions within a metabolic network. nih.gov The use of stable isotope tracers like L-Tyrosine (Ring-3,5-D2) is central to MFA. creative-proteomics.com By measuring the rate at which the deuterium label from the tracer is incorporated into various metabolites over time, absolute flux values can be calculated. nih.gov

This quantitative approach provides a more complete picture than simply measuring metabolite concentrations, which can be misleading. For instance, a low concentration of a particular metabolite could indicate either a low rate of production or a high rate of consumption. Isotope tracing resolves this ambiguity. nih.gov

In the context of tyrosine metabolism, labeling experiments with L-Tyrosine (Ring-3,5-D2) allow for the quantification of:

The rate of tyrosine breakdown through its primary catabolic pathway.

The flux of tyrosine towards the synthesis of catecholamines.

The rate of protein synthesis incorporating tyrosine.

The interconversion rates between tyrosine and other circulating metabolites. nih.gov

These quantitative flux measurements are critical for understanding how metabolic resources are allocated within a cell or organism under different physiological or pathological conditions.

Contribution to Understanding Metabolic Network Dynamics in Biological Systems

The application of L-Tyrosine (Ring-3,5-D2) as a tracer contributes significantly to a systems-level understanding of metabolic dynamics. creative-proteomics.comcreative-proteomics.com Metabolism is not a series of isolated pathways but a highly interconnected and dynamic network. plos.org Tracing studies reveal these connections and how they are regulated.

By following the deuterium label, researchers can uncover previously unknown metabolic routes and understand how different pathways compete for the same substrate. For example, flux analysis can reveal how the allocation of tyrosine between catabolism, protein synthesis, and neurotransmitter production changes in response to environmental stimuli or in disease states. creative-proteomics.com This provides a holistic view of how an organism adapts its metabolism to meet changing physiological demands. frontiersin.org Ultimately, integrating data from L-Tyrosine (Ring-3,5-D2) tracing experiments helps to build comprehensive models of metabolic networks, enhancing our ability to understand and predict the behavior of complex biological systems. arxiv.org

Applications in Biomolecular Structural and Dynamic Studies Nmr Spectroscopy

Utilization of Deuterium (B1214612) Labeling for Enhanced NMR Signal Resolution and Suppression

The study of proteins by NMR spectroscopy is often hampered by severe signal overlap and rapid signal decay (transverse relaxation), especially as the molecular weight of the protein increases. nih.govresearchgate.net Deuterium labeling is a cornerstone strategy to overcome these challenges. nih.gov The substitution of protons (¹H) with deuterons (²H or D) has a profound effect on the magnetic environment of the remaining nuclei.

Specifically, replacing the protons at the 3 and 5 positions of the tyrosine ring with deuterons in L-Tyrosine (Ring-3,5-D2) leads to several key advantages:

Simplification of ¹H Spectra: The primary benefit is the removal of signals from the C3-H and C5-H protons in the aromatic region of the ¹H-NMR spectrum. This reduces spectral crowding and allows for better resolution of the remaining proton signals, including the C2-H and C6-H protons of the tyrosine ring. nih.gov

Reduction of Dipolar Coupling: Protons are highly magnetic nuclei, and their interactions through space (dipolar couplings) are a major source of signal broadening in large molecules. By replacing protons with deuterons, which have a much smaller magnetic moment, the extensive ¹H-¹H dipolar network is disrupted. bohrium.com This leads to significantly sharper NMR signals (narrower linewidths) and improved spectral resolution.

Suppression of Spin Diffusion: In Nuclear Overhauser Effect (NOE) experiments, which are crucial for structure determination, magnetization can be transferred between protons, a phenomenon known as spin diffusion. In large proteins, this can complicate the interpretation of NOE data. Deuteration effectively quenches these unwanted magnetization transfer pathways, leading to more accurate distance measurements.

The result of this strategic deuteration is a dramatic improvement in the quality of NMR spectra, making it possible to study larger and more complex protein systems. researchgate.net

Table 1: Effect of Deuteration on Key NMR Parameters

NMR Parameter Effect of Replacing ¹H with ²H Rationale for Improvement
Spectral Resolution Significantly Increased Reduction in signal overlap and ¹H-¹H scalar couplings.
Signal Linewidths Significantly Decreased (Sharper Peaks) Attenuation of ¹H-¹H dipolar relaxation pathways, which are the primary cause of signal broadening in large proteins. unl.pt
Transverse Relaxation (T₂) Rates Decreased (Longer T₂) Slower signal decay allows for the application of more complex NMR experiments required for larger molecules. nih.gov

| Spin Diffusion | Suppressed | Minimizes non-specific magnetization transfer in NOE experiments, leading to cleaner data. |

Elucidation of Protein Structure and Fold with Deuterated Tyrosine Residues

Determining the three-dimensional structure of a protein is fundamental to understanding its function. NMR spectroscopy provides atomic-resolution structural information by measuring distances between nuclei, primarily through the Nuclear Overhauser Effect (NOE). nih.gov The incorporation of L-Tyrosine (Ring-3,5-D2) is highly beneficial for this process.

By simplifying the aromatic region of the spectrum, the assignment of signals to specific tyrosine residues within the protein's sequence becomes more straightforward. acs.org With fewer overlapping signals, the cross-peaks observed in 2D and 3D NOESY spectra, which correlate protons that are close in space, can be unambiguously identified. Although two proton signals from the tyrosine ring are removed, the remaining signals for the C2-H and C6-H protons provide crucial, high-quality distance restraints to other protons in the protein. These precise distance measurements are then used as constraints in computational algorithms to calculate and refine the protein's three-dimensional fold.

Probing Protein Conformational Dynamics and Allosteric Transitions

Proteins are not static entities; their function often depends on their ability to move and change shape. These motions, which can range from local side-chain fluctuations to large-scale domain rearrangements, are known as conformational dynamics. youtube.com L-Tyrosine (Ring-3,5-D2) serves as an excellent site-specific probe for monitoring such dynamic events.

The chemical environment of the tyrosine ring is sensitive to the protein's local conformation. nih.gov Any change in the protein's structure, such as those induced by substrate binding or an allosteric signal, will likely alter the position and environment of specific tyrosine residues. These changes can be detected as shifts in the NMR signals of the remaining C2-H and C6-H protons. nih.gov By monitoring these specific signals over time or under different conditions (e.g., with and without a ligand), researchers can map the dynamic processes occurring within the protein. scispace.com This approach is particularly powerful for studying allosteric transitions, where a binding event at one site on the protein induces a functional change at a distant site.

Investigating Protein-Ligand Interactions and Binding Site Characterization

Understanding how proteins interact with other molecules (ligands), such as small-molecule drugs or other proteins, is a central goal in biochemistry and drug discovery. nih.govnih.gov NMR is a uniquely powerful tool for this purpose because it can provide information on binding affinity, kinetics, and the specific location of the interaction site at atomic resolution. researchgate.netresearchgate.net

The use of L-Tyrosine (Ring-3,5-D2) enhances a technique known as Chemical Shift Perturbation (CSP) or chemical shift mapping. nih.gov In a CSP experiment, a series of NMR spectra of an isotopically labeled protein are recorded as a ligand is gradually added. researchgate.net Amino acid residues that are part of the binding site or are affected by the binding event will show changes (perturbations) in their chemical shifts.

By incorporating L-Tyrosine (Ring-3,5-D2), the signals from tyrosine residues are well-resolved and can be easily monitored. If a tyrosine residue is located within the ligand-binding pocket, its C2-H and C6-H proton signals will often show significant shifts upon ligand titration, providing direct evidence of its involvement in the interaction. This allows for precise mapping of the binding interface and characterization of the binding event. nih.gov

Table 2: Common NMR Experiments Employing Deuterated Tyrosine

Experiment Type Application Role of L-Tyrosine (Ring-3,5-D2)
[¹H,¹⁵N]-HSQC / TROSY Backbone assignment and chemical shift mapping Reduces relaxation for sharper backbone amide signals in a deuterated environment. unl.pt
[¹H,¹³C]-HSQC Side-chain assignment and chemical shift mapping Simplifies the aromatic region, allowing for clear observation of Tyr C2/C6-H correlations.
2D/3D NOESY Structure determination (distance restraints) Provides unambiguous NOEs from the well-resolved Tyr C2/C6-H protons, suppressing spin diffusion. nih.gov
Relaxation Experiments (T₁, T₂, R₁ρ) Probing protein dynamics on ps-ms timescales The deuterated ring provides a simplified spin system to accurately measure relaxation parameters of the remaining protons, reporting on local motion.

| Saturation Transfer Difference (STD) NMR | Epitope mapping for ligand binding | Simplifies the protein's proton spectrum, making it easier to detect which parts of a ligand are in close contact with the protein. researchgate.net |

Selective Labeling Strategies in Large Macromolecular Assemblies for NMR Analysis

As the size of proteins and protein complexes exceeds approximately 30-40 kDa, even with uniform deuteration, NMR spectra can become intractably complex. nih.gov For these large macromolecular assemblies, selective isotopic labeling is not just beneficial but often essential. unl.pt This strategy involves introducing NMR-active isotopes into only specific residue types, or even specific atoms within those residues, while the rest of the protein remains "NMR-silent."

Incorporating L-Tyrosine (Ring-3,5-D2) is a prime example of this "divide and conquer" approach. In a very large protein or complex, researchers can choose to express the molecule with only the tyrosine residues being isotopically labeled (e.g., with ¹³C and L-Tyrosine (Ring-3,5-D2)). This results in a dramatically simplified NMR spectrum containing signals only from the tyrosine residues. This allows investigators to focus on the roles of these specific residues in the structure, function, and dynamics of the larger assembly, providing targeted insights that would be impossible to obtain from a uniformly labeled sample. nih.gov

Applications in Enzymatic Mechanism Elucidation and Kinetic Isotope Effects

Theoretical Framework of Kinetic Isotope Effects (KIE) and Solvent Isotope Effects (SIE)

The Kinetic Isotope Effect (KIE) is defined as the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_L) to the rate constant for the reaction with the heavier isotope (k_H) (KIE = k_L/k_H). wikipedia.org The underlying principle of KIE lies in the differences in zero-point vibrational energies of chemical bonds. A bond to a heavier isotope has a lower zero-point energy and is stronger than a bond to a lighter isotope. nih.gov Consequently, more energy is required to break a bond to a heavier isotope, which can lead to a slower reaction rate.

KIEs are categorized as primary or secondary. nih.gov

Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org These effects are typically significant, with deuterium (B1214612) KIEs (k_H/k_D) often ranging from 1 to 8. libretexts.org

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-limiting step. wikipedia.org These effects are generally smaller and provide information about changes in the local environment or hybridization state of the atom during the reaction. nih.gov

A KIE value greater than 1 is termed a "normal" KIE, indicating that the reaction is slower with the heavier isotope, as expected when a bond is broken in the rate-limiting step. wikipedia.org Conversely, a KIE value less than 1 is an "inverse" KIE, suggesting that a bond becomes stiffer or more constrained in the transition state compared to the ground state. wikipedia.org

The Solvent Isotope Effect (SIE) is a specific type of KIE that arises when the solvent is changed, for example, from H₂O to deuterium oxide (D₂O). nih.gov SIEs can reveal the involvement of solvent molecules and proton transfers in the reaction mechanism. nih.govacs.org A normal SIE (k_H₂O/k_D₂O > 1) often indicates that a proton transfer is part of the rate-limiting step. nih.gov An inverse SIE (k_H₂O/k_D₂O < 1) can occur for several reasons, including a rapid equilibrium preceding the rate-limiting step where a protonated species is more stable in D₂O. nih.govresearchgate.net

Deuterium Kinetic Isotope Effect Studies on Tyrosine-Metabolizing Enzymes

Deuterium labeling of L-tyrosine, including at the ring positions 3 and 5, has been instrumental in studying the mechanisms of various enzymes that use tyrosine as a substrate. These enzymes are crucial in metabolic pathways that produce neurotransmitters, hormones, and pigments. nih.govnih.govsigmaaldrich.com

One key area of investigation involves tyrosinase, a copper-containing monooxygenase that catalyzes the hydroxylation of monophenols like tyrosine to ortho-diphenols (e.g., L-DOPA). nih.govlibretexts.org Studies on the enzymatic hydroxylation of halogenated derivatives of L-tyrosine, such as 3'-fluoro-[5'-²H]-L-Tyr and 3'-chloro-[5'-²H]-L-Tyr, have utilized KIEs to probe the reaction mechanism. nih.gov The observed KIE values, which were greater than unity, indicated that the hydrogen atoms at positions C-3 and C-5 of the aromatic ring are involved in the conversion of the enzyme-substrate complex to the enzyme-product complex. nih.gov

Another important enzyme is L-phenylalanine dehydrogenase (PheDH), which catalyzes the reversible oxidative deamination of L-tyrosine to p-hydroxyphenylpyruvic acid. icm.edu.pl In a study investigating this reaction, a significant deuterium KIE was observed for the oxidative deamination of [2-²H]-L-Tyr. icm.edu.plresearchgate.net

Tyrosine hydroxylase (TyrH), a non-heme iron monooxygenase, catalyzes the hydroxylation of tyrosine to dihydroxyphenylalanine (L-DOPA). nih.gov When using 4-methylphenylalanine, an analog of tyrosine, as a substrate, the enzyme hydroxylates the methyl group. Studies with deuterated versions of this substrate have revealed large intrinsic primary and secondary deuterium isotope effects, providing insight into the chemistry of hydroxylation. nih.gov

The magnitude of the KIE provides crucial information for identifying the slowest, or rate-limiting, step in an enzymatic reaction. teachmephysiology.comwikipedia.orgwikipedia.org A significant primary KIE suggests that the cleavage of the bond to the isotope is part of the rate-determining step. libretexts.orgeinsteinmed.edu

In the study of L-phenylalanine dehydrogenase, the KIE values for the oxidative deamination of [2-²H]-L-Tyr were determined to be 2.26 on Vmax and 2.87 on Vmax/KM. icm.edu.pl These values strongly suggest that the cleavage of the C-D bond at the 2-position of tyrosine is likely the rate-determining step of this biotransformation. icm.edu.pl

For tyrosinase, the observed KIEs for the hydroxylation of deuterated halogenated L-tyrosine derivatives confirm that the abstraction of a hydrogen atom from the aromatic ring is a key event in the rate-limiting part of the catalytic cycle. nih.gov Similarly, for tyrosine hydroxylase, using a poor substrate allowed for the determination that the rate-determining step is the phosphoryl group transfer, as no effect of solvent viscosity was observed. nih.govacs.org

KIEs offer a window into the structure and bonding environment of the transition state—the high-energy, transient species that exists between the reactant and product. einsteinmed.edunih.gov The magnitude of the isotope effect is sensitive to the vibrational frequencies of the atoms in the transition state. By measuring KIEs, scientists can build models of the most probable transition state structures. einsteinmed.edunih.gov

In the case of tyrosine hydroxylase, the intrinsic primary KIE for benzylic hydroxylation was found to be 9.6 ± 0.9, with a secondary KIE of 1.21 ± 0.08. nih.gov The large magnitude of these effects is consistent with a mechanism involving quantum mechanical tunneling of hydrogen and supports a model where a high-valence iron-oxo species (Fe(IV)=O) acts as the hydroxylating intermediate. nih.gov This provides a detailed picture of the chemical species involved at the moment of catalysis.

Studies using site-specific amino acid substitutions in protein-tyrosine phosphatases have allowed for the kinetic isolation of reaction steps. nih.gov This approach, combined with structure-reactivity experiments, helps to establish that proton transfer is concomitant with P-O bond cleavage, preventing charge development on the phenolic oxygen in the transition state. nih.gov

Solvent Isotope Effect Analysis in Deuterated Media

Switching the reaction solvent from H₂O to D₂O (heavy water) is a classic method to probe for the involvement of proton transfers in a reaction mechanism. nih.govwikipedia.org

In the investigation of L-phenylalanine dehydrogenase, the SIE values for the oxidative deamination of L-tyrosine were 1.43 on Vmax and 1.48 on Vmax/KM. icm.edu.pl These relatively small values indicate that the solvent has little effect on the conversion of the enzyme-substrate complex to the enzyme-product complex, suggesting that proton transfers involving the solvent are not a major part of the rate-limiting step for this particular reaction. icm.edu.pl

Conversely, studies on the hydroxylation of halogenated L-tyrosine derivatives by tyrosinase showed that a deuterated solvent does affect the proton transfer that occurs in the initial step of the reaction. nih.gov This implies that solvent-exchangeable protons play a more significant role in the rate-limiting step of the tyrosinase mechanism.

Probing Substrate Binding and Catalytic Mechanisms through Deuterium Labeling

The strategic placement of deuterium atoms on a substrate like L-tyrosine allows researchers to dissect complex catalytic cycles. By observing the kinetic consequences of this labeling, the roles of specific C-H bonds in substrate binding and subsequent chemical transformations can be determined.

For instance, the KIE and SIE values obtained from studies on tyrosinase with deuterated substrates are consistent with a complex mechanism of action. nih.gov The data suggest that halides, by donating electron density, hinder the formation of the C-O bond during the hydroxylation process. nih.gov This level of detail helps to build a comprehensive model of the catalytic mechanism.

Similarly, the investigation of L-phenylalanine dehydrogenase using deuterated substrates allowed for the elucidation of internal mechanistic details. icm.edu.pl The combination of KIE and SIE data provided a clearer picture of which bond-breaking events are kinetically significant and the extent to which the solvent participates in the reaction. icm.edu.plresearchgate.net

Table 1: Kinetic Isotope Effect (KIE) and Solvent Isotope Effect (SIE) Data for Tyrosine-Metabolizing Enzymes

EnzymeSubstrate/ReactionIsotope Effect TypeKinetic ParameterValueInterpretation
L-Phenylalanine Dehydrogenase (PheDH)Oxidative deamination of [2-²H]-L-TyrDeuterium KIEKIE on Vmax2.26Cleavage of C-D bond is likely the rate-determining step. icm.edu.pl
KIE on Vmax/KM2.87
L-Phenylalanine Dehydrogenase (PheDH)Oxidative deamination of L-TyrSolvent Isotope Effect (SIE)SIE on Vmax1.43Solvent has little effect on the conversion of the enzyme-substrate to enzyme-product complex. icm.edu.pl
SIE on Vmax/KM1.48
Tyrosine Hydroxylase (TyrH)Benzylic hydroxylation of deuterated 4-methylphenylalaninePrimary Deuterium KIEIntrinsic9.6 ± 0.9Consistent with quantum mechanical tunneling of hydrogen. nih.gov
Secondary Deuterium KIEIntrinsic1.21 ± 0.08Supports a high-valence iron-oxo intermediate. nih.gov
TyrosinaseHydroxylation of 3'-fluoro-[5'-²H]-l-Tyr and 3'-chloro-[5'-²H]-l-TyrDeuterium KIEKIE on Vmax> 1Hydrogen atoms on the aromatic ring are involved in the conversion of the enzyme-substrate complex. nih.gov
KIE on Vmax/KM> 1

Applications in Quantitative Mass Spectrometry and Proteomics

Role of L-TYROSINE (RING-3,5-D2) as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, the use of a reliable internal standard is crucial for correcting variations that can occur during sample preparation, chromatography, and ionization. Stable isotopically labeled (SIL) compounds are considered the gold standard for internal standards because they share nearly identical physicochemical properties with their unlabeled counterparts, yet are distinguishable by their mass-to-charge (m/z) ratio. scispace.com L-TYROSINE (RING-3,5-D2) serves as an excellent internal standard for the quantification of endogenous L-tyrosine in various biological matrices.

The principle behind its use is straightforward: a known amount of L-TYROSINE (RING-3,5-D2) is spiked into a biological sample at an early stage of the analytical workflow. Since the deuterated and non-deuterated forms of tyrosine exhibit similar extraction efficiencies, chromatographic retention times, and ionization responses, any sample loss or variation will affect both compounds equally. researchgate.net By measuring the ratio of the mass spectrometry signal of the endogenous L-tyrosine to that of the L-TYROSINE (RING-3,5-D2) internal standard, a precise and accurate quantification of the analyte can be achieved. nih.gov This approach has been successfully applied to determine tyrosine concentrations in tissues and body fluids. nih.gov

Table 1: Properties of L-TYROSINE (RING-3,5-D2) as an Internal Standard

Property Description
Chemical Formula C₉H₉D₂NO₃
Molecular Weight 183.20 g/mol
Isotopic Purity Typically ≥98 atom % D
Mass Shift M+2 compared to unlabeled L-tyrosine
Applications Quantification of L-tyrosine in plasma, urine, and tissue samples.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with L-TYROSINE (RING-3,5-D2) for Proteomic Quantification

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. thermofisher.com In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid. nih.gov

While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC, L-tyrosine has also been employed, particularly in studies focused on tyrosine phosphorylation and signaling pathways. cuni.cz By using different isotopic forms of tyrosine, researchers can create multiple "heavy" cell populations to be compared in a single experiment. For instance, a 5-plex SILAC method has been developed using combinations of labeled lysine, arginine, and tyrosine, including heavy-labeled tyrosine, to monitor the dynamics of tyrosine phosphorylation over five different time points in one mass spectrometry analysis. nih.gov This approach allows for the accurate relative quantification of thousands of proteins and their phosphorylation states between different experimental conditions. nih.gov

Investigation of Protein Synthesis Rates and Turnover Dynamics

Understanding the rates of protein synthesis and degradation, collectively known as protein turnover, is fundamental to cell biology. Deuterated amino acids, including L-TYROSINE (RING-3,5-D2), are valuable tracers for these studies. mdpi.com The methodology involves introducing the labeled amino acid into a biological system, either in cell culture or a whole organism, and then monitoring its incorporation into the proteome over time. liverpool.ac.uk

As new proteins are synthesized, they will incorporate the "heavy" L-TYROSINE (RING-3,5-D2), leading to a time-dependent increase in the mass of the proteins. nih.gov By analyzing tissue or cell samples at different time points using mass spectrometry, the rate of incorporation of the deuterated tyrosine can be measured. This rate of labeling directly reflects the fractional synthesis rate of the proteins. metsol.com Conversely, the rate of disappearance of the heavy label from the proteome after a chase period with unlabeled tyrosine can be used to determine the protein degradation rate. thermofisher.com These dynamic SILAC approaches provide a global view of proteome remodeling in response to various stimuli or in different physiological states. thermofisher.com

Analysis of Tyrosine Residue Oxidative Modifications and Post-Translational Events

Tyrosine residues in proteins are susceptible to various oxidative modifications and post-translational modifications (PTMs), which can have significant impacts on protein function and cellular signaling. researchgate.net These modifications include nitration, chlorination, and the formation of dityrosine (B1219331) cross-links, which are often associated with oxidative stress and various disease states. nih.govnih.gov Accurate quantification of these modified tyrosine residues is essential for understanding their biological roles.

Mass spectrometry-based methods are the preferred techniques for the analysis of these modifications due to their high specificity and sensitivity. nih.gov L-TYROSINE (RING-3,5-D2) can be used to synthesize internal standards for the quantification of specific tyrosine modifications. For example, a deuterated internal standard of 3-nitrotyrosine (B3424624) (D3-3-NT) can be added to biological samples to accurately quantify the levels of this marker of nitrosative stress, compensating for matrix effects during ionization. mdpi.com The use of stable isotope-labeled internal standards is crucial to avoid analytical artifacts and to achieve reliable quantification of these low-abundance modifications. nih.gov

Table 2: Examples of Tyrosine Modifications and the Role of Deuterated Standards

Tyrosine Modification Biological Relevance Role of L-TYROSINE (RING-3,5-D2) Derived Standards
3-Nitrotyrosine Marker of nitrosative stress and inflammation. nih.gov Used to synthesize a deuterated internal standard for accurate quantification by LC-MS/MS. mdpi.com
3-Chlorotyrosine Marker of myeloperoxidase-mediated inflammation. nih.gov Can be used to create a corresponding labeled internal standard for precise measurement.
Dityrosine A marker of protein cross-linking and oxidative damage. nih.gov Can be utilized to generate a deuterated dityrosine standard for quantitative analysis.

Targeted Proteomics for Specific Tyrosine-Containing Peptides

Targeted proteomics is a mass spectrometry-based approach that allows for the highly sensitive and specific quantification of a predetermined set of proteins or peptides in a complex biological sample. nih.gov This technique often relies on the use of stable isotope-labeled synthetic peptides as internal standards for absolute quantification. washington.edu

In this context, peptides containing L-TYROSINE (RING-3,5-D2) can be synthesized and used as internal standards for the targeted analysis of specific tyrosine-containing peptides of interest. These heavy peptides are chemically identical to their endogenous counterparts but have a known mass difference. By adding a known concentration of the labeled peptide to a sample, a standard curve can be generated to determine the absolute concentration of the target peptide in the sample. This approach is particularly valuable for biomarker validation and for studying the dynamics of specific protein modifications on tyrosine residues.

Applications in Natural Product Biosynthetic Pathway Investigations

Tracing L-Tyrosine (RING-3,5-D2) Incorporation into Complex Natural Products

Feeding studies with isotopically labeled precursors are a cornerstone of biosynthetic research. In these experiments, an organism (such as a bacterium, fungus, or plant) is cultured in a medium supplemented with the labeled compound, in this case, L-Tyrosine (RING-3,5-D2). The organism's metabolic machinery then utilizes this labeled precursor in the synthesis of its natural products. Subsequent isolation and analysis of these products can reveal the extent and pattern of isotope incorporation, confirming the precursor-product relationship.

A notable example that illustrates this principle is the investigation into the biosynthesis of the pseudobactin chromophore, a siderophore produced by Pseudomonas fluorescens. While the study utilized DL-[2,3,3-²H₃]-tyrosine, the methodology is directly applicable to L-Tyrosine (RING-3,5-D2). The researchers fed the deuterated tyrosine to the bacterial culture, isolated the resulting pseudobactin, and analyzed it using ¹H NMR. The analysis confirmed the direct incorporation of tyrosine into the chromophore structure. This type of experiment provides unequivocal proof that L-tyrosine is a building block for the final molecule. Similarly, L-Tyrosine (RING-3,5-D2) can be used to trace the origin of the complex amino acid 3-hydroxy-5-methyl-O-methyltyrosine, a key component of the tetrahydroisoquinoline core of saframycin antibiotics produced by Streptomyces lavendulae.

Natural Product ClassProducing Organism (Example)Precursor FedAnalytical MethodKey Finding
SiderophoresPseudomonas fluorescensDeuterated TyrosineNMR SpectroscopyConfirmed direct incorporation of tyrosine into the pseudobactin chromophore.
Tetrahydroisoquinoline AntibioticsStreptomyces lavendulaeL-Tyrosine (RING-3,5-D2) (proposed)Mass Spectrometry, NMRTo verify tyrosine as the precursor for the 3-hydroxy-5-methyl-O-methyltyrosine unit.
Depsipeptide AntibioticsStreptomyces griseoflavusL-Tyrosine (RING-3,5-D2) (proposed)Mass Spectrometry, NMRTo confirm the origin of the (3-methyl)phenylalanine residue in hormaomycin.

Elucidation of Enzymatic Steps in Biosynthetic Routes

Beyond simply identifying precursors, L-Tyrosine (RING-3,5-D2) is instrumental in elucidating the specific enzymatic transformations that occur along a biosynthetic pathway. The position of the deuterium (B1214612) labels on the aromatic ring is critical. Since the labels are at the 3 and 5 positions, their retention or loss in the final product can provide clues about the enzymatic mechanisms at play. For instance, if a biosynthetic pathway involves a hydroxylation step at either the 3 or 5 position of the tyrosine ring, one of the deuterium atoms would be lost and replaced by a hydroxyl group. This specific loss can be detected by mass spectrometry, indicating the action of a hydroxylase enzyme.

Conversely, if both deuterium atoms are retained in a specific fragment of the final molecule, it suggests that the C-H bonds at these positions were not broken during the biosynthesis. This information helps to rule out certain enzymatic reactions and narrow down the possibilities for the biosynthetic route. For example, in the study of Amaryllidaceae alkaloid biosynthesis, deuterium-labeled precursors are used to understand the series of phenol-coupling reactions that form the characteristic alkaloid skeletons. Using L-Tyrosine (RING-3,5-D2) would allow researchers to track the integrity of the initial aromatic ring as it undergoes complex cyclizations catalyzed by cytochrome P450 enzymes. A reduction in the deuterium signal would pinpoint where enzymatic modifications on the ring occur.

Mechanistic QuestionProposed Labeled PrecursorExpected OutcomeImplication for Enzymatic Step
Aromatic HydroxylationL-Tyrosine (RING-3,5-D2)Loss of one deuterium atom (M+1 instead of M+2)Indicates activity of a hydroxylase at either C-3 or C-5.
Ring Rearrangement/CleavageL-Tyrosine (RING-3,5-D2)Retention or specific loss pattern of deuteriumProvides information on which bonds are broken and formed during the reaction.
Aromatic Ring IntegrityL-Tyrosine (RING-3,5-D2)Retention of both deuterium atoms (M+2)Suggests the aromatic ring is incorporated intact, without modification at C-3 or C-5.

Studies in Microbial and Plant Biosynthesis of Tyrosine-Derived Compounds

L-Tyrosine is a fundamental precursor for a vast array of specialized metabolites in both microbes and plants, ranging from antibiotics to pigments and alkaloids. nih.govnih.gov The use of L-Tyrosine (RING-3,5-D2) is a versatile strategy applicable to a wide range of biological systems for mapping these diverse metabolic pathways.

In Microbial Systems: Microorganisms, particularly those from the genus Streptomyces, are prolific producers of tyrosine-derived secondary metabolites. The antibiotic hormaomycin, produced by Streptomyces griseoflavus, contains several unusual amino acid building blocks, including (3-methyl)phenylalanine, which is derived from tyrosine. Feeding studies with L-Tyrosine (RING-3,5-D2) could be employed to definitively confirm this relationship and investigate the timing of the methylation step relative to other modifications. By analyzing the mass spectra of hormaomycin produced in the presence of the labeled precursor, researchers could confirm the incorporation of the d2-tyrosine backbone.

In Plant Systems: Plants synthesize numerous classes of compounds from tyrosine, including benzylisoquinoline alkaloids (e.g., morphine), betalains, and various phenylpropanoids. nih.govresearchgate.net Isotopic labeling is crucial for untangling these often complex and branched pathways. For example, studies in sorghum have utilized ¹³C-labeled tyrosine to trace its contribution to the phenylpropanoid pathway, which produces compounds like p-coumaric acid. frontiersin.org Substituting L-Tyrosine (RING-3,5-D2) in such an experiment would allow for a sensitive mass spectrometry-based analysis to quantify its flux into different branches of the pathway. The relative incorporation of the d2 label into various downstream metabolites, such as flavonoids and hydroxycinnamate esters, can reveal the relative activities of different enzymatic pathways, such as the phenylalanine ammonia-lyase (PAL) versus the tyrosine ammonia-lyase (TAL) routes to p-coumaric acid. frontiersin.org This approach provides valuable insights into how metabolic flux is partitioned and regulated within the plant. frontiersin.org

Organism TypeCompound ClassSpecific ExampleResearch Application of L-Tyrosine (RING-3,5-D2)
Microbe (Actinomycete)AntibioticsHormaomycinConfirming the origin of the (3-methyl)phenylalanine unit.
Microbe (Bacteria)SiderophoresPseudobactinTracing the incorporation of the tyrosine aromatic ring into the chromophore.
Plant (Grass)PhenylpropanoidsFlavonoids in SorghumQuantifying the metabolic flux from tyrosine versus phenylalanine into shared downstream products.
Plant (Papaveraceae)AlkaloidsMorphineElucidating the early steps of benzylisoquinoline alkaloid biosynthesis.

Advanced Methodological Considerations and Data Interpretation

Integration of L-TYROSINE (RING-3,5-D2) Labeling with Multi-Omics Approaches

The true potential of L-TYROSINE (RING-3,5-D2) as a metabolic tracer is realized when it is integrated with multi-omics platforms, providing a holistic view of cellular physiology. This approach allows researchers to connect changes in tyrosine metabolism with global shifts in gene expression, protein abundance, and other metabolic pathways.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique that serves as a foundation for such integration. nih.govnih.govchempep.com In a typical SILAC experiment, one cell population is grown in a medium containing the "light" (natural) form of an amino acid, while another is grown in a medium with a "heavy," stable-isotope-labeled version, such as L-TYROSINE (RING-3,5-D2). nih.govchempep.com When the proteomes of these cell populations are mixed and analyzed by mass spectrometry, the relative abundance of proteins can be accurately quantified by comparing the signal intensities of the light and heavy peptide pairs. yale.edu

This quantitative proteomic data can be layered with other omics datasets. For instance, by combining L-TYROSINE (RING-3,5-D2) tracing with transcriptomics, researchers can determine if observed changes in the abundance of tyrosine-catabolizing enzymes are due to transcriptional regulation. Similarly, integrating these proteomic datasets with untargeted metabolomics can reveal how perturbations in tyrosine pathways affect other areas of cellular metabolism, such as the TCA cycle or nucleotide synthesis. nih.gov

A particularly synergistic application is the combination of L-TYROSINE (RING-3,5-D2) labeling with phosphoproteomics. nih.govbiorxiv.org Tyrosine phosphorylation is a critical post-translational modification that regulates enzyme activity and signal transduction. nih.govbiorxiv.org By using the labeled tyrosine, researchers can trace the flux of this amino acid into proteins and simultaneously monitor changes in the phosphorylation status of key metabolic enzymes, linking metabolic shifts directly to signaling events. nih.gov This integrated analysis provides a dynamic picture of how cells rewire both their metabolic and signaling networks in response to stimuli. biorxiv.org

Table 1: Multi-Omics Integration Strategies with L-TYROSINE (RING-3,5-D2)

Omics LayerIntegrated ApproachKey Research Insights
ProteomicsSILAC-based quantification using L-TYROSINE (RING-3,5-D2) to measure relative protein abundance. nih.govIdentifies changes in the expression of enzymes and transporters involved in tyrosine metabolism and related pathways.
TranscriptomicsCorrelating proteomic changes (from SILAC) with mRNA expression levels from RNA-Seq or microarrays.Determines whether changes in protein levels are controlled at the transcriptional level.
MetabolomicsTracing the incorporation of the deuterium (B1214612) label into downstream metabolites while performing global, untargeted metabolomics. nih.govMaps the flow of tyrosine through various metabolic pathways and reveals connections to other parts of the metabolome.
PhosphoproteomicsParallel analysis of changes in tyrosine phosphorylation sites and metabolic flux after a stimulus. nih.govbiorxiv.orgLinks signaling events (e.g., receptor tyrosine kinase activation) directly to the functional regulation of metabolic enzymes.

Strategies for Isotopic Enrichment in in vitro and in vivo Research Models

Achieving sufficient and consistent isotopic enrichment is critical for the success of any tracer experiment. The strategies for incorporating L-TYROSINE (RING-3,5-D2) differ significantly between controlled in vitro systems and complex in vivo models.

In vitro Enrichment: For cell culture experiments, the primary strategy involves replacing standard L-tyrosine in the growth medium with L-TYROSINE (RING-3,5-D2). nih.gov To ensure near-complete incorporation, cells are typically cultured in the label-containing medium for a sufficient number of cell divisions (often at least five) to dilute out the pre-existing unlabeled tyrosine. nih.govnih.gov The use of dialyzed fetal bovine serum is recommended to avoid confounding effects from unlabeled amino acids present in standard serum. nih.gov For studies on protein synthesis and turnover, a "pulsed SILAC" (pSILAC) approach can be used, where the labeled medium is introduced for a shorter period to specifically analyze newly synthesized proteins. chempep.com Cell-free in vitro translation systems also offer a rapid method for generating labeled proteins with high incorporation efficiency, bypassing the need for cell culture altogether. thermofisher.com

In vivo Enrichment: Achieving isotopic steady state in animal models or human subjects is more complex due to whole-body metabolism and nutrient dilution. embopress.orgmdpi.com A common and effective strategy is the "primed-continuous infusion" method. embopress.org This involves administering an initial large dose (bolus) of L-TYROSINE (RING-3,5-D2) to rapidly increase its concentration in the plasma, followed by a continuous infusion at a lower rate to maintain a stable level of enrichment over time. embopress.org This approach helps to achieve isotopic steady state more quickly, which is defined as the point where the isotopic enrichment of a given metabolite remains stable. embopress.org The duration of labeling is crucial and depends on the turnover rate of the pathway of interest; for example, central carbon metabolites may reach steady state within hours, while macromolecules can take much longer. nih.gov For animal studies, specialized diets containing the labeled amino acid can also be used for long-term labeling experiments. chempep.com

Computational Approaches for Modeling Isotopic Distribution and Metabolic Flux

Raw mass spectrometry data from L-TYROSINE (RING-3,5-D2) tracing experiments show the distribution of mass isotopomers (molecules differing only in their isotopic composition) for various metabolites. To translate this data into meaningful metabolic rates, or fluxes, sophisticated computational modeling is required. mdpi.comnih.gov

Metabolic Flux Analysis (MFA) and its isotope-assisted variant, ¹³C-MFA (which is conceptually identical for deuterium tracing), are the primary computational frameworks used. nih.govresearchgate.netnih.gov These methods use the measured isotopomer distributions, along with a stoichiometric model of the metabolic network and measured extracellular exchange rates (e.g., nutrient uptake, waste secretion), to calculate the intracellular fluxes that best explain the observed labeling patterns. biosynsis.com

The process involves several key steps:

Data Correction: Raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O) to isolate the enrichment derived solely from the L-TYROSINE (RING-3,5-D2) tracer. mdpi.com

Model Construction: A detailed biochemical network model is created, defining all relevant reactions, reactants, and products.

Flux Estimation: Iterative algorithms are used to simulate the isotopic labeling patterns that would result from a given set of fluxes. The algorithm then adjusts the fluxes until the difference between the simulated and experimentally measured isotopomer distributions is minimized. researchgate.net

Numerous software packages have been developed to perform these complex calculations.

Table 2: Software Tools for Metabolic Flux Analysis

Software ToolDescriptionKey Features
INCAA MATLAB-based package for isotopomer network modeling and metabolic flux analysis, including non-stationary MFA. vueinnovations.comSupports tracer experiment design, statistical analysis, and modeling of complex biological systems.
METRANBased on the Elementary Metabolite Units (EMU) framework, this software is designed for ¹³C-MFA, tracer design, and statistical analysis. mit.eduEfficiently handles large and complex metabolic networks.
FiatFluxA user-friendly package designed to calculate flux ratios and absolute fluxes from GC-MS data derived from ¹³C-glucose experiments. nih.govPreconfigured for various microorganisms, making it accessible for non-expert users.
geoRgeAn R-based computational tool that analyzes untargeted LC/MS data from stable isotope-labeling experiments by comparing labeled and unlabeled samples. acs.orgresearchgate.netIdentifies labeled features based on statistical comparison of isotopic distributions rather than theoretical mass shifts.
IsoPairFinderAn R package designed to identify pathway intermediates by analyzing paired unlabeled and labeled metabolomics data from gene-edited microbes. nih.govbiorxiv.orgSpecialized for pathway discovery in gene perturbation experiments.

Challenges and Best Practices in Isotope-Labeled Research Design

While powerful, research using L-TYROSINE (RING-3,5-D2) is subject to numerous potential pitfalls that can compromise data quality and interpretation. Adhering to established best practices is essential for generating robust and reproducible results. nih.govyoutube.com

Common Challenges:

Incomplete Labeling: Failure to achieve isotopic steady state can lead to underestimation of flux and incorrect interpretation of pathway contributions. youtube.com This is a particular challenge in slow-growing cells or in complex in vivo systems. nih.gov

Metabolic Perturbation: The process of introducing the tracer should not, in itself, alter the metabolic state of the system being studied. nih.gov For example, switching media can cause a metabolic shock, which needs to be accounted for in the experimental design.

Sample Handling: Many metabolic processes have turnover rates on the scale of seconds. nih.gov It is critical to rapidly quench all enzymatic activity during sample collection (e.g., by snap-freezing in liquid nitrogen) to preserve the in vivo isotopic distribution. nih.gov Delays can significantly alter metabolite levels and labeling patterns. nih.gov

Data Complexity and Underdeterminacy: Metabolic networks are highly interconnected. In many cases, the available measurements are not sufficient to uniquely determine all fluxes in the model, a problem known as underdeterminacy. mdpi.com

Best Practices:

Thorough Experimental Design: The choice of tracer, its concentration, and the duration of labeling must be carefully optimized based on the specific biological question and the known kinetics of the pathways of interest. mdpi.comnih.gov Parallel labeling experiments, using different tracers or labeling patterns, can provide additional constraints to better resolve specific fluxes. nih.gov

Appropriate Controls: An unlabeled control group treated in parallel is essential to correct for natural isotope abundance and to identify background signals. mdpi.comyoutube.com

Maintaining Steady State: For steady-state MFA, it is crucial to ensure that the biological system is in a metabolically stable condition before introducing the tracer. nih.gov

Statistical Rigor: Flux estimations should always be accompanied by statistical analyses, such as calculating confidence intervals, to assess the precision and reliability of the determined flux values. biosynsis.com

By carefully considering these methodological and computational aspects, researchers can effectively use L-TYROSINE (RING-3,5-D2) to unravel the complexities of metabolic networks in health and disease.

Future Directions in L Tyrosine Ring 3,5 D2 Academic Research

Exploration of Novel Biochemical Pathways and Enzyme Activities

The future of biochemical research using L-TYROSINE (RING-3,5-D2) lies in its potential to map metabolic pathways with unprecedented detail. By introducing this labeled compound into cellular or organismal systems, researchers can track the deuterium (B1214612) atoms as they are incorporated into various downstream metabolites. This tracer approach is fundamental to confirming the steps in known pathways and holds the potential for discovering previously uncharacterized biochemical routes and enzymatic functions.

L-Tyrosine is a critical precursor to a wide array of biologically significant molecules, including neurotransmitters, hormones, and pigments. nih.govnih.gov Key metabolic pathways originating from tyrosine that are ripe for deeper investigation using deuterated tracers include:

Catecholamine Synthesis: The conversion of tyrosine to L-DOPA, dopamine, norepinephrine, and epinephrine is a cornerstone of neurobiology. Using L-TYROSINE (RING-3,5-D2) can help elucidate the kinetics and regulation of enzymes like tyrosine hydroxylase under various physiological and pathological conditions. nih.gov

Thyroid Hormone Production: Tracing the incorporation of deuterated tyrosine into thyroxine (T4) and triiodothyronine (T3) can provide a more dynamic picture of thyroid gland function and hormone metabolism.

Melanin Synthesis: Following the path of the deuterated aromatic ring into melanin can offer insights into the mechanisms of melanogenesis and its role in skin pigmentation and protection. wikipedia.org

Catabolism: The breakdown of tyrosine into fumarate and acetoacetate is a key part of amino acid catabolism. Isotopic tracing can clarify the flux through this pathway and the activity of enzymes such as tyrosine aminotransferase. nih.gov

Furthermore, the study of the kinetic isotope effect (KIE) using L-TYROSINE (RING-3,5-D2) can reveal intricate details about enzyme mechanisms. icm.edu.plnih.gov By comparing the reaction rates of the deuterated and non-deuterated tyrosine, researchers can determine whether the cleavage of the C-H bond at the 3 or 5 position of the aromatic ring is a rate-determining step in a given enzymatic reaction. icm.edu.plnih.gov This information is invaluable for understanding how enzymes function and for designing specific inhibitors. nih.govresearchgate.net

Table 1: Key Enzymes in Tyrosine Metabolism for Future Isotopic Tracer Studies
EnzymePathwayPotential Research Application with L-TYROSINE (RING-3,5-D2)
Tyrosine Hydroxylase (TH)Catecholamine SynthesisInvestigating the rate-limiting step in dopamine synthesis; studying enzyme kinetics in neurodegenerative diseases. nih.gov
TyrosinaseMelanin SynthesisElucidating the mechanism of melanin production; studying KIE to understand the hydroxylation process. nih.govnih.gov
Tyrosine Aminotransferase (TAT)Tyrosine CatabolismMeasuring metabolic flux through the primary degradation pathway of tyrosine. nih.gov
p-Hydroxyphenylpyruvate DioxygenaseTyrosine CatabolismInvestigating enzymatic steps downstream of TAT and their role in metabolic disorders.

Development of Advanced Analytical Techniques for Isotopic Analysis

The utility of L-TYROSINE (RING-3,5-D2) as a research tool is intrinsically linked to the analytical techniques available for its detection and quantification. Future advancements in this area will focus on enhancing sensitivity, specificity, and throughput, allowing for more complex experimental designs.

Currently, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for isotopic analysis. alexandraatleephillips.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are well-established for separating and identifying amino acids and their metabolites. alexandraatleephillips.com

Future research will likely focus on:

High-Resolution Mass Spectrometry (HR-MS): Emerging techniques like Orbitrap MS show great promise for multi-element analysis and for obtaining position-specific isotopic information with higher precision and sensitivity, even at the picomole level. alexandraatleephillips.comnih.gov This will enable the analysis of samples with very low concentrations of the tracer or its products. nih.gov

Streamlining Multi-Element Analysis: Developing workflows that allow for the simultaneous analysis of different stable isotopes (e.g., ¹³C, ¹⁵N, and ²H) will provide a more holistic view of metabolic pathways. alexandraatleephillips.com

Standardization of Calibration: Establishing standardized calibration practices across laboratories is crucial for ensuring the comparability and reproducibility of data from isotopic studies. alexandraatleephillips.com

Raman Microspectroscopy: Single-cell Raman microspectroscopy coupled with deuterium isotope probing (Raman-DIP) is a non-destructive method that can probe the metabolic pathways of carbon substrates at the single-cell level, offering a new frontier for observing metabolic heterogeneity within cell populations. nih.gov

Table 2: Comparison of Current and Future Analytical Techniques for Deuterated Amino Acid Analysis
TechniqueCurrent ApplicationFuture Development/Direction
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and quantification of derivatized amino acids. alexandraatleephillips.comHigher sensitivity detectors; improved derivatization methods for better reproducibility. alexandraatleephillips.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Analysis of non-derivatized amino acids in complex mixtures; widely used in metabolomics. alexandraatleephillips.comIntegration with high-resolution systems (e.g., Orbitrap) for enhanced accuracy and multi-element capability. alexandraatleephillips.comnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDetermining the precise position of isotopic labels within a molecule. alexandraatleephillips.comIncreased sensitivity through higher field magnets; development of new pulse sequences for complex mixtures.
Raman MicrospectroscopyEmerging technique for single-cell analysis. nih.govBroader application to probe a wider range of metabolic pathways and functions at the single-cell level. nih.gov

Expanding Applications in Systems Biology and Multi-Scale Biological Research

Systems biology aims to understand the complex interactions within biological systems as a whole. nih.gov L-TYROSINE (RING-3,5-D2) is an ideal tool for this field, enabling researchers to trace metabolic networks and understand how they are perturbed by genetic or environmental changes.

Stable Isotope Probing (SIP) is a powerful technique that links metabolic function to microbial identity in complex communities. nih.govsemanticscholar.org By supplying L-TYROSINE (RING-3,5-D2) to a microbial community, such as in the gut or soil, researchers can identify which specific organisms are actively metabolizing tyrosine by tracing the incorporation of deuterium into their proteins, DNA, or RNA. nih.gov Proteomic SIP, for instance, uses mass spectrometry to quantify the assimilation of isotopes into the protein biomass of specific microbial populations. nih.gov

This approach can be expanded to multi-scale biological research:

Molecular Level: At the smallest scale, deuterated tyrosine is used in protein NMR to study the structure and dynamics of proteins, providing insights into how they function and interact.

Cellular Level: In cell cultures, it can be used to perform metabolic flux analysis, quantifying the rate of flow through various tyrosine-dependent pathways and how these fluxes change in response to stimuli or in disease states.

Organismal Level: In whole organisms, it can be used to study the dynamics of neurotransmitter synthesis and turnover in the brain, or to investigate the systemic effects of metabolic disorders like tyrosinemia. icm.edu.pl

The integration of stable isotope tracing with 'omics' technologies (proteomics, metabolomics) will be a key future direction. nih.gov This combination allows for the simultaneous measurement of protein turnover and metabolic pathway fluxes, providing a comprehensive, system-wide view of biological processes. nih.gov

Potential for Advancing Fundamental Understanding of Biological Processes through Isotopic Probing

Ultimately, the use of L-TYROSINE (RING-3,5-D2) and similar isotopic probes is about advancing our fundamental knowledge of biology. By providing a means to observe and quantify molecular processes in real-time within their native biological context, these tools help bridge the gap between static molecular structures and dynamic biological functions.

The key advantages that will drive future research include:

Non-Invasive Tracing: Stable isotopes are non-radioactive and can be safely used in a wide range of systems, including human studies, without perturbing the system's natural state. chempep.com

Mechanistic Insights: The kinetic isotope effect provides a unique window into the transition states of enzyme-catalyzed reactions, offering a level of detail that is difficult to obtain through other methods. icm.edu.plnih.gov

Linking Identity to Function: SIP techniques make it possible to assign specific metabolic roles to individual species within complex microbial consortia, which is fundamental to understanding ecology and host-microbe interactions. nih.govsemanticscholar.org

Dynamic Measurements: Isotopic tracers allow for the measurement of metabolic rates and fluxes, moving beyond simple concentration snapshots to a more dynamic understanding of metabolism. nih.gov

As analytical technologies become more sensitive and accessible, the applications for L-TYROSINE (RING-3,5-D2) will continue to expand. chempep.com From elucidating the subtle mechanisms of enzyme action to mapping the metabolic interactions in entire ecosystems, this deuterated amino acid will remain a powerful probe for advancing our fundamental understanding of life's complex chemical machinery.

Q & A

Q. What is the role of L-Tyrosine (Ring-3,5-D₂) in tracking metabolic pathways?

L-Tyrosine (Ring-3,5-D₂) is a deuterium-labeled analog used to trace metabolic flux in tyrosine-derived pathways (e.g., catecholamine synthesis, protein turnover). The deuterium atoms at positions 3 and 5 on the aromatic ring enable precise tracking via nuclear magnetic resonance (NMR) or mass spectrometry (MS), minimizing interference from endogenous tyrosine. Researchers should use isotopically labeled internal standards and validate detection limits to avoid signal overlap with natural isotopes .

Q. What analytical techniques are recommended for detecting L-Tyrosine (Ring-3,5-D₂) in biological samples?

Thin-layer chromatography (TLC) with toluene:2-propanol:acetone:acetic acid (23:23:12:9) solvent systems can separate deuterated tyrosine from non-deuterated forms, as mobility differences arise from altered hydrophobicity . For higher sensitivity, combine high-performance liquid chromatography (HPLC) with tandem MS (LC-MS/MS), using multiple reaction monitoring (MRM) transitions specific to the deuterated mass shift. Spectrophotometric analysis (400–540 nm) is less specific but useful for preliminary screening of nitration or nitrosation byproducts .

Q. What safety protocols are essential when handling L-Tyrosine (Ring-3,5-D₂)?

Store deuterated tyrosine at +4°C in airtight, light-protected containers to prevent degradation. Use personal protective equipment (PPE) including nitrile gloves and lab coats, as deuterated compounds may exhibit unknown toxicological profiles. Work under fume hoods when synthesizing or handling powdered forms, and dispose of waste via approved isotopic disposal protocols .

Advanced Research Questions

Q. How should pharmacokinetic studies of L-Tyrosine (Ring-3,5-D₂) be designed to ensure accurate tracer quantification?

Use a double-blind, placebo-controlled crossover design with washout periods to account for individual variability. Administer deuterated tyrosine orally or intravenously, and collect plasma/serum samples at timed intervals. Quantify deuterium incorporation via LC-MS/MS with stable isotope dilution analysis (SIDA), correcting for natural abundance using parallel reaction monitoring (PRM). Include negative controls (non-deuterated tyrosine) to validate specificity .

Q. How can contradictory data arise in studies using TLC to analyze deuterated tyrosine derivatives?

Discrepancies may stem from solvent system variability (e.g., humidity affecting TLC plate consistency) or incomplete reaction quenching. For example, nitrite-treated L-tyrosine forms pinkish-brown ninhydrin-reactive products distinct from 3-nitrotyrosine, which migrates farther and turns yellow. Confirm TLC findings with spectrophotometric absorbance profiles (400–480 nm) and cross-validate using HPLC-MS to resolve co-eluting compounds .

Q. What statistical methods optimize detection thresholds for low-abundance deuterated tyrosine in complex matrices?

Apply response surface methodology (RSM) or factorial design to optimize enzyme/substrate ratios in assays. For example, in tyrosinase activity studies, maximize desirability functions by adjusting L-tyrosine concentration (99.4 nmol/cm²) and enzyme units (7.76 U/cm²). Triplicate validation runs with ±5% error margins ensure reproducibility .

Q. What are the best practices for reporting deuterated tyrosine data in publications?

Include detailed supplementary materials: (1) NMR/MS spectra confirming deuterium incorporation (>98% purity), (2) synthetic protocols (e.g., reaction conditions, purification steps), and (3) raw chromatographic data (TLC/HPLC retention times, MS fragmentation patterns). Adhere to journal guidelines for spectral resolution (e.g., 300 dpi for TLC images) .

Q. How can isotopic interference be mitigated in studies using multiple deuterated amino acids?

Use orthogonal separation techniques (e.g., ion-pair chromatography for polar derivatives) and high-resolution MS (HRMS) to resolve mass shifts (e.g., D₂ vs. D₄ labels). Pre-treat samples with solid-phase extraction (SPE) to remove matrix interferents. For in vivo studies, administer tracers sequentially with washout periods to minimize cross-talk .

Q. What challenges arise in synthesizing L-Tyrosine (Ring-3,5-D₂), and how are they addressed?

Deuterium incorporation via catalytic exchange (e.g., D₂O under acidic conditions) may yield incomplete labeling. Purify via recrystallization in deuterated solvents (e.g., DMSO-d₆) and validate using ¹H-NMR (absence of aromatic proton signals at 6.8–7.2 ppm). For regioselective labeling, use directed ortho-metalation strategies with deuterated iodinating agents .

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